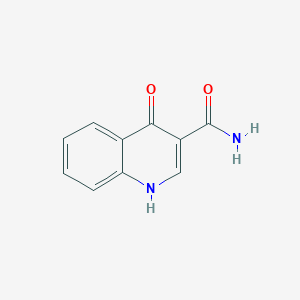
4-Oxo-1,4-dihydro-quinoline-3-carboxamide
Vue d'ensemble
Description
4-Oxo-1,4-dihydro-quinoline-3-carboxamide is a compound that has been studied for its potential applications in various fields. It has been reported as a β-secretase (BACE-1) inhibitor , a potent Axl kinase inhibitor , and a CB2 cannabinoid receptor agonist .
Synthesis Analysis
The synthesis of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives involves designing and creating a small library of derivatives, which are then biologically evaluated in vitro . The synthesis process is supported by docking studies .Molecular Structure Analysis
The molecular structure of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives is characterized by the presence of some important structural requirements exhibited by other classes of ligands, such as an aliphatic or aromatic carboxamide group in position 3, and an alkyl or benzyl group in position 1 .Chemical Reactions Analysis
The chemical reactions involving 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives are primarily related to their synthesis. The derivatives are designed, synthesized, and biologically evaluated in vitro .Applications De Recherche Scientifique
Synthesis of Derivatives
The compound is used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . The methodology adopted provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
Therapeutic Potential
4-Quinolone-3-Carboxamides, including “4-Oxo-1,4-dihydro-quinoline-3-carboxamide”, have been reported to harbor vast therapeutic potential . They are explored for their therapeutic potential and may be adaptable for the derivatization of other less reactive carboxylate species .
Antibiotic Applications
The 4-quinolone scaffold, which includes “4-Oxo-1,4-dihydro-quinoline-3-carboxamide”, holds significant relevance in medicinal chemistry. Fluoroquinolones, which are part of this group, are among the most important fully synthetic antibiotics .
Anti-Tubercular Applications
4-Quinolone-3-carboxamides have been explored for their anti-tubercular potential . This makes “4-Oxo-1,4-dihydro-quinoline-3-carboxamide” a potential candidate for anti-tubercular applications.
Anti-Proliferative Applications
The compound has also been explored for its anti-proliferative potential . This suggests that it could be used in the treatment of diseases characterized by abnormal cell growth.
Tyrosine Kinase Inhibition
4-Quinolone-3-carboxamides, including “4-Oxo-1,4-dihydro-quinoline-3-carboxamide”, have been explored for their potential in tyrosine kinase inhibition . Tyrosine kinases play a key role in the modulation of growth factor signaling, thus, inhibitors can be used in the treatment of cancer.
Anti-Inflammatory Applications
The compound has been explored for its anti-inflammatory potential . This suggests that it could be used in the treatment of conditions characterized by inflammation.
Axl Kinase Inhibition
Research has shown that quinolone antibiotic derivatives, including “4-Oxo-1,4-dihydro-quinoline-3-carboxamide”, can act as selective Axl kinase inhibitors . Axl kinase is a target in cancer therapy, suggesting potential applications in this field.
Orientations Futures
The future directions for the study of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives could involve further modification of the most potent analogs to enhance their effectiveness . Additionally, these compounds could be further explored for their potential applications in treating diseases such as Alzheimer’s disease , cancer , and conditions that could benefit from the activation of CB2 cannabinoid receptors .
Propriétés
IUPAC Name |
4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)7-5-12-8-4-2-1-3-6(8)9(7)13/h1-5H,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWACBLSANHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,4-dihydro-quinoline-3-carboxamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

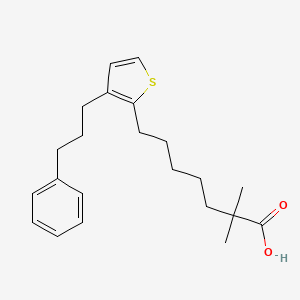
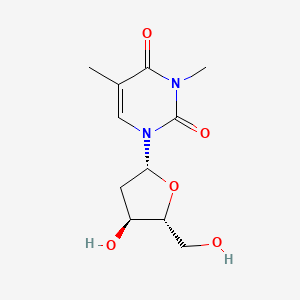


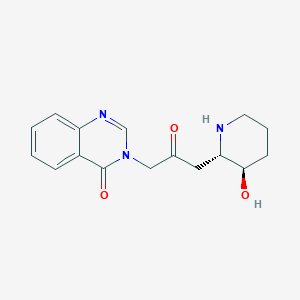




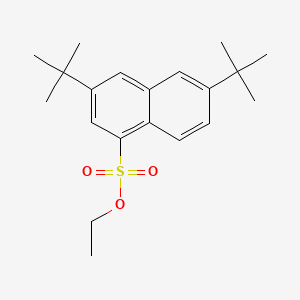
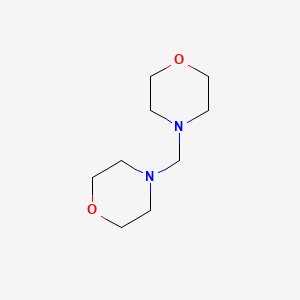


![4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol](/img/structure/B1204327.png)